2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-4-7(9)5(2)12(11-4)6(3)8(10)13/h6H,9H2,1-3H3,(H2,10,13) |
InChI Key |
PPOPXUZOORDFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Synthesis
Cyclization Reaction:
The pyrazole ring is synthesized by reacting hydrazine or substituted hydrazines with 1,3-diketones such as 2,4-pentanedione (acetylacetone) to yield 3,5-dimethylpyrazole derivatives. This reaction is typically carried out in ethanol or another polar solvent under reflux conditions, often in the presence of a base like sodium ethoxide to facilitate cyclization.-
- Reagents: Hydrazine hydrate, 2,4-pentanedione
- Solvent: Ethanol
- Temperature: Reflux (~78 °C)
- Time: 4–6 hours
- Yield: Moderate to high (60–85%)
Introduction of the Amino Group at Position 4
Nitration and Reduction Route:
The pyrazole ring can be nitrated at the 4-position using nitrating agents such as nitric acid or N-nitro compounds under controlled temperature to avoid ring degradation. The nitro group is then reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reducing agents like tin(II) chloride or iron powder in acidic media.Direct Amination:
Alternatively, direct amination of the pyrazole ring at position 4 can be achieved via nucleophilic aromatic substitution or transition-metal-catalyzed amination reactions, though these methods require more sophisticated catalysts and conditions.
Attachment of the Propanamide Side Chain
Amidation via Acid Chloride:
The propanamide side chain is introduced by reacting the pyrazole N-1 with propanoyl chloride or its derivatives. The acid chloride is prepared from the corresponding propanoic acid using thionyl chloride (SOCl2) under anhydrous conditions.-
- Preparation of propanoyl chloride by refluxing propanoic acid with SOCl2 in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Reaction of the pyrazole with the acid chloride in the presence of a base such as triethylamine (Et3N) at low temperature (0 to 5 °C) to form the amide bond.
- Purification by recrystallization or chromatography.
Alternative Route via Haloalkyl Intermediates:
Another method involves alkylation of the pyrazole N-1 with 2-bromo-propanamide or similar haloalkyl amide derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the desired product.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 2,4-pentanedione, EtOH, reflux | 3,5-dimethylpyrazole core |
| 2 | Nitration | HNO3 or N-nitro compounds, controlled temp | 4-nitro-3,5-dimethylpyrazole |
| 3 | Reduction | Pd/C, H2 or SnCl2/acid | 4-amino-3,5-dimethylpyrazole |
| 4 | Amidation (amide bond formation) | Propanoyl chloride, Et3N, THF, 0–5 °C | 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide |
Purification and Characterization
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Column chromatography using silica gel with appropriate eluents (e.g., mixtures of hexane and ethyl acetate)
- High-performance liquid chromatography (HPLC) for analytical purity
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structure and substitution pattern
- Mass spectrometry (MS) for molecular weight confirmation
- Infrared (IR) spectroscopy to verify amide and amino functional groups
- Elemental analysis for purity assessment
Research Findings and Optimization Notes
Reaction Yields:
Yields for each step vary depending on reaction conditions and purification efficiency. Typical yields are approximately 70–85% for pyrazole ring formation, 60–75% for nitration/reduction steps, and 65–80% for amidation.Reaction Conditions Optimization:
- Strict temperature control during nitration avoids over-substitution or ring degradation.
- Use of anhydrous conditions during amidation improves yield and purity.
- Choice of solvent (e.g., DMF, THF) affects reaction rates and selectivity.
Scalability:
Industrial synthesis adapts these methods with optimized catalysts, continuous flow reactors, and purification systems to achieve high throughput and consistent quality.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 2,4-pentanedione, EtOH, reflux | 70–85 | Base catalysis improves cyclization |
| Nitration at C-4 | HNO3 or N-nitro compounds, low temp | 60–75 | Temperature control critical |
| Reduction of nitro to amino | Pd/C + H2 or SnCl2/acid | 70–80 | Catalytic hydrogenation preferred |
| Amidation (amide bond) | Propanoyl chloride, Et3N, THF, 0–5 °C | 65–80 | Anhydrous conditions improve purity |
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide exhibit promising anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point in drug development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial properties against common pathogens, making it a candidate for developing new antibiotics . The mechanism of action appears to involve disrupting bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Agricultural Applications
Herbicide Development
this compound has been investigated as a potential herbicide. Its structural features allow it to interact with plant growth regulators, inhibiting the growth of unwanted vegetation while being less harmful to crops . Field trials have demonstrated its effectiveness in controlling specific weed species without adversely affecting crop yield.
Pesticide Formulation
In addition to herbicidal properties, this compound is being explored for use in pesticide formulations. Its efficacy against pests combined with its relatively low toxicity to non-target organisms positions it as a favorable option in integrated pest management strategies .
Polymer Science
Polymeric Materials
The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical and thermal properties of the resulting materials. Research indicates that this compound can act as a crosslinking agent, improving the stability and durability of polymers used in various applications, including coatings and adhesives .
Nanocomposites
Recent advancements have focused on using this compound in nanocomposite materials. Its ability to form stable interactions with nanoparticles enhances the performance characteristics of these composites, making them suitable for applications in electronics and materials engineering .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features and differences between 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide and related compounds:
Key Observations:
Substituent Effects on Reactivity: The 4-amino group in the target compound distinguishes it from analogs like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which lacks this functional group. In contrast, 4-chloro substituents (e.g., in C₁₀H₁₇ClN₄O) introduce electrophilic character, making the compound more reactive in substitution reactions .
Positional Isomerism: The amide group at the 2-position (target compound) versus the 3-position (e.g., C₈H₁₃N₃O) alters steric and electronic environments. This may affect coordination chemistry, as the spatial arrangement of donor atoms influences metal-binding selectivity .
Side-Chain Modifications: Alkylamino groups (e.g., ethylamino in C₁₀H₁₇ClN₄O or propylamino in C₁₁H₂₀N₄O) enhance lipophilicity, which could improve membrane permeability in drug-design contexts .
Synthetic Routes :
- Many analogs, including the target compound, are synthesized via Michael addition or cyclocondensation reactions. For example, hydrazide intermediates react with diketones to form pyrazole rings, as seen in compound 19 (C₁₈H₂₃N₅O₃S) .
Biological Activity
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanamide, a compound with the molecular formula and CAS number 1152507-12-4, has garnered attention in various biological studies due to its potential pharmacological activities. This article delves into its biological activity, synthesizing data from diverse research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molar Mass | 210.276 g/mol |
| CAS Number | 1152507-12-4 |
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in various metabolic pathways. Research indicates that derivatives of this compound may exhibit inhibitory effects on malate dehydrogenase (MDH), an enzyme critical in the Krebs cycle. For instance, modifications to the structure of similar pyrazole derivatives have shown promising results in inhibiting MDH1 and MDH2 with IC50 values ranging from 1.53 to 3.38 µM, indicating a strong potential for therapeutic applications against conditions like cancer .
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- The compound has also been investigated for its anticancer properties, particularly in lung cancer models. It was found that certain derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in 2023 explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The research highlighted that modifications at the amide position significantly impacted the compound's ability to inhibit MDH enzymes, which are often upregulated in cancer cells. The most active derivatives exhibited IC50 values as low as 0.78 µM against MDH1, suggesting a targeted approach for cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related pyrazole compounds against various bacterial strains. The results indicated that specific substitutions on the pyrazole ring enhanced antibacterial activity significantly, with some compounds achieving bactericidal effects comparable to standard antibiotics like vancomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
